N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide
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Overview
Description
N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide is a compound belonging to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and environmental benefits. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate without solvents, is widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, aldehydes, and ketones. Reaction conditions typically involve moderate temperatures and solvent-free environments .
Major Products Formed
The major products formed from reactions involving this compound are often heterocyclic compounds, which have significant biological and pharmaceutical applications .
Scientific Research Applications
N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide involves its ability to participate in condensation and substitution reactions. The cyano and acetamide groups facilitate these reactions by providing reactive sites for nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide include other cyanoacetamides and their derivatives . Examples include:
- N-(4-cyanophenyl)acetamide
- N-(2-cyanoethyl)acetamide
Uniqueness
What sets this compound apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of heterocyclic compounds it can form . This unique structure makes it a valuable intermediate in the synthesis of novel compounds with potential biological activities .
Properties
CAS No. |
55329-67-4 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[[2,4-bis(cyanomethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C14H15N3O/c1-10-7-14(9-17-11(2)18)13(4-6-16)8-12(10)3-5-15/h7-8H,3-4,9H2,1-2H3,(H,17,18) |
InChI Key |
LGAMTLQISHKCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC#N)CC#N)CNC(=O)C |
Origin of Product |
United States |
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